1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea, also known as FPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FPPU is a small molecule inhibitor of protein kinase B (PKB), which is a key enzyme involved in the regulation of cell growth, survival, and metabolism.
Scientific Research Applications
Pharmaceutical Applications
This compound is a key intermediate in the preparation of Cabozantinib (S)-malate , which is chemically known as N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N’-(4fluorophenyl) cyclopropane-1,1-dicarboxamide, (2S)-hydroxybutanedioate . Cabozantinib is a drug used to treat various types of cancer.
Improved Chemical Synthesis
The compound is involved in an improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid . This process is significant in the pharmaceutical industry, particularly in the production of certain medications.
Development of Crystalline Forms
Crystalline forms of related compounds, which could potentially include “1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea”, are being researched . These crystalline forms can have different properties and could be used in various applications, including pharmaceuticals.
Ethylene Polymerization
While not directly related, a series of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives was prepared and used to react with (DME)NiBr2 to form title complexes . This suggests potential applications in the field of polymer chemistry.
Mechanism of Action
Target of Action
It is mentioned that similar compounds have been associated with oncogenic kit and pdgfra alterations . These proteins play crucial roles in cell signaling pathways, regulating cellular activities such as growth, proliferation, and survival.
Mode of Action
Based on its potential targets, it can be hypothesized that it may interact with the kit and pdgfra proteins, possibly inhibiting their activity and thus disrupting the associated signaling pathways .
Biochemical Pathways
The compound may affect the signaling pathways associated with the KIT and PDGFRA proteins. These pathways play a crucial role in cell growth and proliferation. By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to a decrease in cell proliferation .
Result of Action
Given its potential targets, it can be hypothesized that the compound may lead to a decrease in cell proliferation, which could be beneficial in the treatment of conditions characterized by abnormal cell growth .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-16-6-8-17(9-7-16)25-21(29)26-19-14-20(24-15-23-19)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H2,23,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELBBDWDKNGQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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